N-Acetylchitooctaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

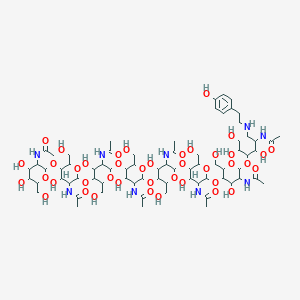

N-Acetylchitooctaose, also known as this compound, is a useful research compound. Its molecular formula is C72H117N9O41 and its molecular weight is 1764.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Elicitation of Plant Defense Responses

N-Acetylchitooctaose acts as a potent elicitor of phytoalexin production in various plant species. Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. Studies have demonstrated that N-acetylchitooligosaccharides, including this compound, can induce the production of reactive oxygen species (ROS) and other defense-related responses in plants.

- Mechanism of Action : The compound binds to specific high-affinity receptors on the plasma membrane of plant cells, triggering a cascade of defense responses. For instance, in rice cells, this compound has been shown to induce phytoalexin biosynthesis at very low concentrations (as low as 10−9 M) .

- Case Study : In a study involving Arabidopsis thaliana, wild-type seedlings generated significant ROS upon treatment with this compound, while mutants lacking the CERK1 receptor kinase showed impaired responses, indicating the critical role of this receptor in the signaling pathway activated by chitin oligosaccharides .

Binding Interactions and Specificity

Research has identified high-affinity binding sites for this compound in various plant species, emphasizing its role as an important signaling molecule.

- Binding Studies : The binding affinity of this compound has been characterized using radiolabeled derivatives. For example, a study reported a dissociation constant (Kd) of 5.4 nM for the binding of this compound to rice cell membranes . This indicates strong interactions between the oligosaccharide and its receptors.

- Diversity Among Species : High-affinity binding proteins have been identified not only in rice but also in barley and carrot cells. These studies suggest that the binding specificity may vary across different plant species, which could influence their responsiveness to chitin oligosaccharides .

Induction of Physiological Responses

This compound has been shown to induce physiological changes in plant cells beyond just defense mechanisms.

- Alkalinization of Culture Medium : Treatment with N-acetylchitooligosaccharides leads to alkalinization of the culture medium in soybean suspension cells, which is an early response indicative of microbial infection perception . The extent of alkalinization correlates with the degree of polymerization; larger oligomers induce greater pH changes.

- Ion Flux and Membrane Potential Changes : In addition to alkalinization, N-acetylchitooligosaccharides have been linked to changes in membrane potential and ion flux within plant cells, further illustrating their role in cellular signaling .

Agricultural Applications

The ability of this compound to enhance plant defense mechanisms opens avenues for its application in agriculture.

- Biopesticide Development : Given its elicitor properties, this compound could be utilized in developing biopesticides that boost plant resistance against pathogens without harming beneficial organisms.

- Crop Improvement : Incorporating N-acetylchitooligosaccharides into crop management practices may enhance resilience against diseases, potentially leading to higher yields and reduced reliance on chemical pesticides.

Properties

CAS No. |

150921-27-0 |

|---|---|

Molecular Formula |

C72H117N9O41 |

Molecular Weight |

1764.7 g/mol |

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-1,2,4-trihydroxy-6-[2-(4-hydroxyphenyl)ethylamino]hexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |

InChI Key |

OVXKCXRAHKVFNJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |

Synonyms |

(GlcNAc)8 N-acetylchitooctaose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.